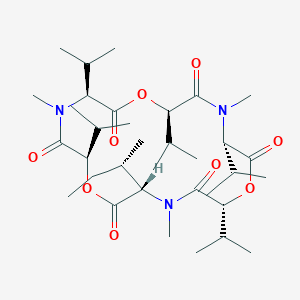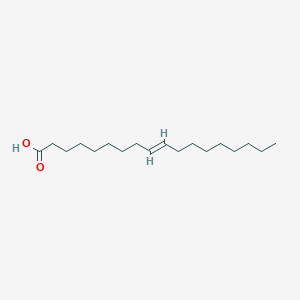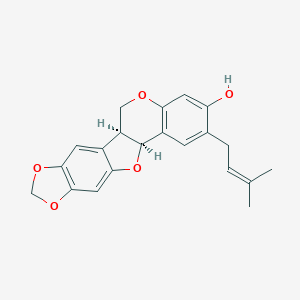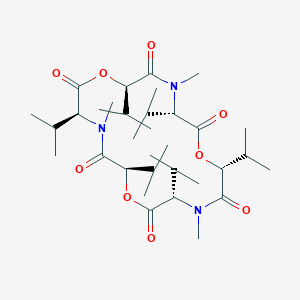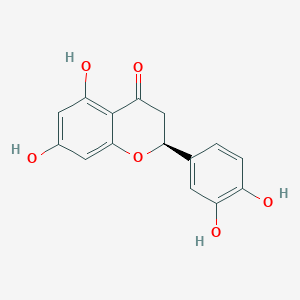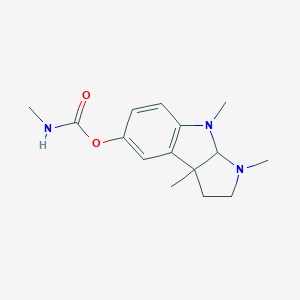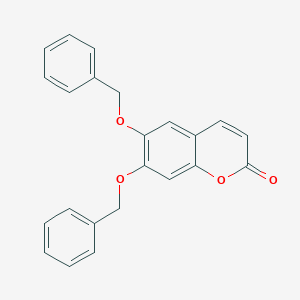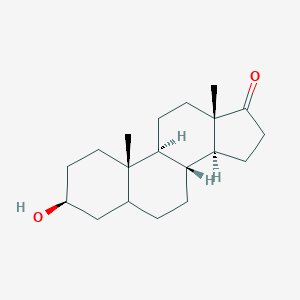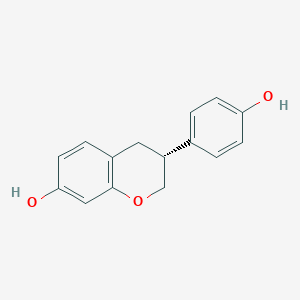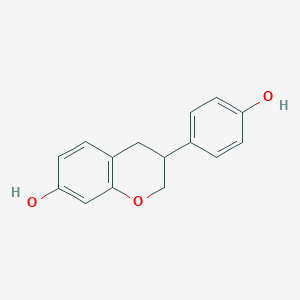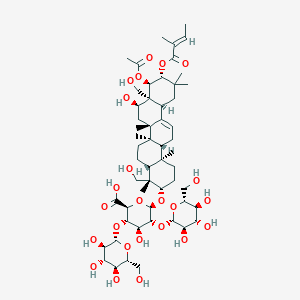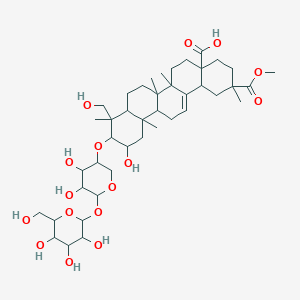
ファンチノリン
概要
説明
Fangchinoline is a bisbenzylisoquinoline alkaloid isolated from the root of Stephania tetrandra. This compound has been traditionally used in Chinese medicine for treating various ailments such as fever, inflammation, rheumatism, and edema . Recent studies have highlighted its potential in modulating cytokine-impelled apoptosis via the dual regulation of NF-κB and AP-1 pathways .
科学的研究の応用
Fangchinoline has a wide range of scientific research applications:
Chemistry: It is used in the synthesis of various derivatives that exhibit potent anticancer activities.
Biology: Fangchinoline has been shown to modulate cytokine-impelled apoptosis and inhibit the replication of HIV-1 by impairing gp160 proteolytic processing
Medicine: It is used in traditional Chinese medicine for treating fever, inflammation, rheumatism, and edema.
Industry: Fangchinoline is used in the production of various pharmaceutical formulations.
作用機序
ファンチノリンは、腫瘍細胞における接着斑キナーゼ(FAK)を標的とし、FAK媒介シグナル伝達経路を抑制することでその効果を発揮します . また、膀胱癌においてアポトーシスと適応オートファジーを誘導します . この化合物は、NF-κBとAP-1経路の二重調節を通じて、サイトカイン誘導アポトーシスを調節します .
6. 類似の化合物との比較
ファンチノリンは、テトランドリンなどの他のビスベンジルイソキノリンアルカロイドと比較されることがよくあります。 両方の化合物は有意な抗癌活性を示しますが、ファンチノリンは、サイトカイン誘導アポトーシスを調節し、HIV-1の複製を阻害するユニークな特性を示しています . その他の類似の化合物には、カリコシン-7-O-β-D-グルコシドがあり、これもUHPLC-MS/MS技術を使用して定量されます .
参考文献
生化学分析
Biochemical Properties
Fangchinoline interacts with various enzymes, proteins, and other biomolecules. It modulates cytokine-impelled apoptosis via the dual regulation of NF-κB and AP-1 pathways . It also affects the expression of autophagy markers via both inhibition and induction of autophagy .
Cellular Effects
Fangchinoline has significant effects on various types of cells and cellular processes. It attenuates the growth of both leukemic and multiple myeloma cells and represses NF-κB, and AP-1 activation through diverse mechanisms . In breast cancer cells, FCN inhibited cell proliferation and induced cell death that was driven by the mitochondrial pathway .
Molecular Mechanism
Fangchinoline exerts its effects at the molecular level through various mechanisms. It represses NF-κB, and AP-1 activation through diverse mechanisms, including attenuation of phosphorylation of IκB kinase (IKK) and p65 . It also inhibits autophagic flux in PEDV-infected cells by regulating the expression of autophagy-related proteins and changing PEDV virus particles .
Temporal Effects in Laboratory Settings
Fangchinoline effectively impedes the replication of vesicular stomatitis virus (VSV), encephalomyocarditis virus (EMCV), influenza A virus (H1N1), and herpes simplex virus-1 (HSV-1) in vitro . It also inhibits autophagosomes–lysosomes fusion and affects cellular acidification .
Dosage Effects in Animal Models
In animal models, after induction of arthritis, the rodents were given 10 and 30 mg/kg of Fangchinoline orally 1 h before conducting behavioral experiments . The behavioral parameters in the carrageenan/kaolin arthritis rat model and collagen-induced arthritis mouse model and inflammatory signs in the histological analysis were found to be ameliorated in Fangchinoline-treated groups .
Metabolic Pathways
Fangchinoline is involved in various metabolic pathways. It modulates the activation of various important oncogenic molecules involved in tumorigenesis leading to a significant decrease in aberrant proliferation, survival, and metastasis of tumor cells .
Transport and Distribution
It is known that Fangchinoline can affect the cellular localization of various proteins and signaling pathways .
Subcellular Localization
Fangchinoline affects the subcellular localization of various proteins and signaling pathways. For instance, it was observed to mitigate nuclear localization of p65
準備方法
合成経路と反応条件: ファンチノリンは、さまざまな化学プロセスを通じて合成することができます。 一般的な方法の1つは、ステファニア・テトランドラの根中のファンチノリンとテトランドリンを同時に定量するために、高速液体クロマトグラフィー(HPLC)を使用する方法です . もう1つの方法は、ラット血漿中のファンチノリンを定量するために、超高性能液体クロマトグラフィー-タンデム質量分析法(UHPLC-MS/MS)を使用する方法です .
工業生産方法: ファンチノリンの工業生産は、通常、メタノールや水などの溶媒を使用して、ステファニア・テトランドラの根から抽出することによって行われます。 抽出された化合物は、その後、クロマトグラフィー技術を使用して精製されます .
3. 化学反応解析
反応の種類: ファンチノリンは、酸化、還元、置換などのさまざまな化学反応を受けます。 サイトカイン誘導アポトーシスを、NF-κBとAP-1経路の二重調節を通じて調節することが示されています .
一般的な試薬と条件: ファンチノリンを含む反応で使用される一般的な試薬には、メタノール、水、アセトニトリルなどがあります。 条件には、通常、精製と定量のためにクロマトグラフィー技術を使用することが含まれます .
生成される主な生成物: ファンチノリンを含む反応から生成される主な生成物には、その誘導体があり、これらは強力な抗癌活性を示しています .
4. 科学研究への応用
ファンチノリンは、幅広い科学研究への応用があります。
化学反応の分析
Types of Reactions: Fangchinoline undergoes various chemical reactions, including oxidation, reduction, and substitution. It has been shown to modulate cytokine-impelled apoptosis via the dual regulation of NF-κB and AP-1 pathways .
Common Reagents and Conditions: Common reagents used in the reactions involving fangchinoline include methanol, water, and acetonitrile. The conditions often involve the use of chromatographic techniques for purification and quantitation .
Major Products Formed: The major products formed from the reactions involving fangchinoline include its derivatives, which have shown potent anticancer activities .
類似化合物との比較
Fangchinoline is often compared with other bisbenzylisoquinoline alkaloids such as tetrandrine. While both compounds exhibit significant anticancer activities, fangchinoline has shown unique properties in modulating cytokine-impelled apoptosis and inhibiting HIV-1 replication . Other similar compounds include calycosin-7-O-β-D-glucoside, which is also quantified using UHPLC-MS/MS techniques .
References
特性
IUPAC Name |
(1S,14S)-9,20,25-trimethoxy-15,30-dimethyl-7,23-dioxa-15,30-diazaheptacyclo[22.6.2.23,6.18,12.114,18.027,31.022,33]hexatriaconta-3(36),4,6(35),8,10,12(34),18,20,22(33),24,26,31-dodecaen-21-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H40N2O6/c1-38-14-12-24-19-31(42-4)33-21-27(24)28(38)16-22-6-9-26(10-7-22)44-32-18-23(8-11-30(32)41-3)17-29-35-25(13-15-39(29)2)20-34(43-5)36(40)37(35)45-33/h6-11,18-21,28-29,40H,12-17H2,1-5H3/t28-,29-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIQSJHUEZBTSAT-VMPREFPWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=CC(=C3C=C2C1CC4=CC=C(C=C4)OC5=C(C=CC(=C5)CC6C7=C(O3)C(=C(C=C7CCN6C)OC)O)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCC2=CC(=C3C=C2[C@@H]1CC4=CC=C(C=C4)OC5=C(C=CC(=C5)C[C@H]6C7=C(O3)C(=C(C=C7CCN6C)OC)O)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H40N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40893498 | |
| Record name | Fangchinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40893498 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
608.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
436-77-1 | |
| Record name | Fangchinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=436-77-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Fangchinoline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000436771 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Fangchinoline | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77036 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Fangchinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40893498 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | FANGCHINOLINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/953592C3ZB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


